2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide
CAS No.:
Cat. No.: VC14979730
Molecular Formula: C18H15N3O
Molecular Weight: 289.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15N3O |
|---|---|
| Molecular Weight | 289.3 g/mol |
| IUPAC Name | 2-indol-1-yl-N-(1H-indol-5-yl)acetamide |
| Standard InChI | InChI=1S/C18H15N3O/c22-18(12-21-10-8-13-3-1-2-4-17(13)21)20-15-5-6-16-14(11-15)7-9-19-16/h1-11,19H,12H2,(H,20,22) |
| Standard InChI Key | JPVNNWYGENCUGM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC4=C(C=C3)NC=C4 |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₅N₃O | |
| Molecular Weight | 289.3 g/mol | |
| IUPAC Name | 2-indol-1-yl-N-(1H-indol-5-yl)acetamide | |
| Canonical SMILES | C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC4=C(C=C3)NC=C4 | |
| PubChem CID | 39378279 |
Synthetic Methodologies
Key Synthesis Routes
The synthesis of 2-(1H-Indol-1-yl)-N-(1H-Indol-5-yl)acetamide typically involves amide bond formation between indole derivatives and acetic acid derivatives. A general approach includes:
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Activation of Carboxylic Acid: Reacting indole-1-acetic acid with a coupling agent (e.g., thionyl chloride) to form the acyl chloride.
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Amidation: Treating the acyl chloride with 5-aminoindole in the presence of a base (e.g., triethylamine) to yield the target acetamide.
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Purification: Chromatographic techniques (e.g., silica gel column) isolate the product, with purity confirmed via HPLC and NMR.
Challenges and Optimizations
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Regioselectivity: Ensuring substitution at the indole’s 1- and 5-positions requires careful control of reaction conditions, such as temperature and catalyst choice.
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Yield Improvements: Microwave-assisted synthesis and solvent-free conditions have been explored for analogous indole acetamides to enhance efficiency .
Biological Activities and Mechanisms
Table 2: Cytotoxic Activity of Analogous Indole Acetamides
| Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| 5r (Adamantane-derivative) | HepG2 | 10.56 ± 1.14 | Caspase-8 activation, PARP cleavage |
| N-Methyl-indole acetamide | MCF7 | 18.2 ± 2.3 | G2/M cell-cycle arrest |
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Apoptosis Induction: Analogous compounds trigger caspase-8-mediated apoptosis, evidenced by PARP cleavage and caspase-3 activation .
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Cell-Cycle Disruption: Flow cytometry reveals G2/M phase arrest, impairing mitotic progression .
Molecular Docking Insights
Docking studies predict high affinity for kinases and apoptosis regulators:
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Binding to Bcl-2: The indole rings engage in hydrophobic interactions with anti-apoptotic Bcl-2 proteins, potentially inhibiting cancer cell survival.
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Enzyme Inhibition: Simulations suggest inhibition of topoisomerase II, a target in leukemia therapy.
Pharmacological and Therapeutic Applications
Oncology
The compound’s scaffold serves as a lead for anticancer drug development, particularly for liver (HepG2) and breast (MCF7) cancers. Hybrid derivatives incorporating adamantane groups show enhanced potency, highlighting avenues for structural optimization .
Antimicrobial and Anti-inflammatory Applications
Although unreported for this specific compound, indole derivatives broadly exhibit:
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Antibacterial Activity: Disruption of bacterial cell membranes via hydrophobic interactions.
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Anti-inflammatory Effects: Suppression of NF-κB and COX-2 pathways.
Structure-Activity Relationship (SAR)
Role of Substituents
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Indole Position: 1- and 5-substitutions optimize steric compatibility with target proteins.
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Acetamide Linker: Enhances solubility and hydrogen-bonding capacity compared to alkyl chains.
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Adamantane Modifications: Bulky substituents (e.g., in compound 5r) improve target selectivity and metabolic stability .
Future Research Directions
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In Vivo Efficacy Studies: Evaluate pharmacokinetics and tumor suppression in xenograft models.
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Target Identification: Proteomic profiling to identify binding partners and pathways.
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Combination Therapies: Synergy with existing chemotherapeutics (e.g., doxorubicin).
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